N-(5-Bromo-2-methylphenyl)glycine
Overview
Description
“N-(5-Bromo-2-methylphenyl)glycine” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . This compound is used in various fields of research .
Molecular Structure Analysis
The InChI code for “N-(5-Bromo-2-methylphenyl)glycine” is 1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Herbicide Inhibition
N-(5-Bromo-2-methylphenyl)glycine is closely related to glyphosate, a well-known herbicide. Research has shown that glyphosate, a derivative of glycine, acts as a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in certain bacteria, like Klebsiella pneumoniae. This inhibition is competitive with respect to phosphoenolpyruvate (PEP) and increases with pH levels (Steinrücken & Amrhein, 1984). Another study also highlighted glyphosate as a significant inhibitor of EPSP synthase activity in the purified arom multienzyme complex from Neurospora crassa (Boocock & Coggins, 1983).
Development of Glyphosate-tolerant Plants
Glyphosate's application in agriculture has been extended through the development of glyphosate-tolerant plants. For example, a study in 1995 focused on creating a glyphosate-tolerant soybean line through the expression of the bacterial EPSP synthase enzyme from Agrobacterium sp. strain CP4. This development allowed for in-season herbicide application without damaging the crop (Padgette et al., 1995).
Role in Neuropharmacology
Research has also explored the implications of glycine and its derivatives in neuropharmacology. For instance, glycine N-methyltransferase, which uses S-adenosylmethionine to methylate glycine, was studied for its binding specificity and inhibition by folate derivatives. This has implications for understanding the regulation of methyl group metabolism (Wagner, Briggs, & Cook, 1985). Another study investigated kynurenic acid analogues, which show improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate (NMDA) receptor in rat brain, suggesting potential applications in the development of neuroprotective drugs (Foster et al., 1992).
Environmental Impact
The fate and transport of glyphosate and its degradate aminomethylphosphonic acid (AMPA) in surface waters were studied to understand the environmental impact of widespread glyphosate use in agriculture. This study provides insights into the conditions under which glyphosate is most likely to be transported offsite into surface waters (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
properties
IUPAC Name |
2-(5-bromo-2-methylanilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNAHXVPZMNTCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299325 | |
Record name | N-(5-Bromo-2-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methylphenyl)glycine | |
CAS RN |
66947-36-2 | |
Record name | N-(5-Bromo-2-methylphenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66947-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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